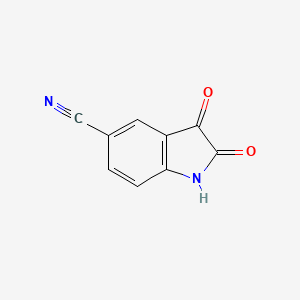

2,3-Dioxoindoline-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dioxo-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2/c10-4-5-1-2-7-6(3-5)8(12)9(13)11-7/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNCNIBQOCAFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493359 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-92-1 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dioxoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dioxoindoline-5-carbonitrile, also known as 5-cyanoisatin. This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the isatin scaffold and the electronic properties imparted by the nitrile group.[1] Isatin and its derivatives have shown a wide range of biological activities, including potential as anticancer, antiviral, and antimicrobial agents.[1]

Synthesis of this compound

The most common and adaptable method for the synthesis of isatins from anilines is the Sandmeyer isatin synthesis.[2][3][4][5] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin. For the synthesis of this compound, the starting material is 4-aminobenzonitrile.

Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of 4-Cyano-isonitrosoacetanilide

-

In a 1 L round-bottom flask, dissolve 16.5 g (0.1 mol) of chloral hydrate in 250 mL of water.

-

To this solution, add 260 g of crystallized sodium sulfate and a solution of 11.8 g (0.1 mol) of 4-aminobenzonitrile in 60 mL of water containing 10.2 mL (0.12 mol) of concentrated hydrochloric acid.

-

Finally, add a solution of 22.0 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water.

-

Heat the mixture to a vigorous boil, which should be achieved in approximately 40-45 minutes.

-

Maintain vigorous boiling for 1-2 minutes, during which the isonitrosoacetanilide will begin to crystallize.

-

Cool the reaction mixture in an ice bath to complete the crystallization.

-

Collect the solid product by vacuum filtration and air-dry.

Step 2: Synthesis of this compound

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer, warm 120 g (65 mL) of concentrated sulfuric acid to 50°C.

-

Gradually add the dry 4-cyano-isonitrosoacetanilide (0.09 mol) from the previous step to the sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80°C and hold for 10 minutes to ensure the completion of the cyclization.

-

Cool the reaction mixture to room temperature and pour it onto 800-1000 mL of crushed ice.

-

Allow the mixture to stand for 30 minutes to allow the this compound to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from glacial acetic acid or purified by column chromatography on silica gel.

Logical Workflow for Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₄N₂O₂ |

| Molecular Weight | 172.14 g/mol |

| Appearance | Orange to red crystalline solid |

| Melting Point | 273-275 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, hot acetic acid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.30 | singlet | 1H | N-H |

| ~7.95 | doublet | 1H | H-6 |

| ~7.80 | singlet | 1H | H-4 |

| ~7.10 | doublet | 1H | H-7 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The downfield shift of the N-H proton is characteristic of isatins and is due to the deshielding effect of the adjacent carbonyl groups.[1]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~183 | C=O (C2) |

| ~159 | C=O (C3) |

| ~150 | C-7a |

| ~140 | C-5 |

| ~128 | C-6 |

| ~125 | C-4 |

| ~118 | C-3a |

| ~115 | -C≡N |

| ~108 | C-7 |

Note: The carbonyl carbons (C2 and C3) resonate at significantly downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium | N-H stretching |

| ~2230 | Sharp, Medium | -C≡N stretching |

| ~1750 | Strong | C=O stretching (amide) |

| ~1730 | Strong | C=O stretching (ketone) |

| ~1620 | Medium | C=C aromatic stretching |

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Potential Applications in Drug Development

The isatin scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[1] The incorporation of a 5-cyano group can enhance the biological activity of the isatin core. The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active sites of enzymes.[1] This makes this compound an attractive starting material for the synthesis of novel therapeutic agents. Further functionalization of the isatin ring, for example, at the N1 position or through reactions at the C3 carbonyl group, can lead to a diverse library of compounds for screening in various disease models.[1]

Signaling Pathway Hypothesis

References

Unraveling the Anticancer Mechanism of 2,3-Dioxoindoline-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dioxoindoline, or isatin, scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. The incorporation of a carbonitrile group at the 5-position has been identified as a key strategy in designing potent anticancer agents. This technical guide provides an in-depth overview of the mechanism of action of 2,3-dioxoindoline-5-carbonitrile and its derivatives in cancer cells, focusing on their impact on key signaling pathways, induction of apoptosis, and cell cycle regulation. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Multi-Targeting Effects

Derivatives of this compound exert their anticancer effects through a multi-pronged approach, primarily by inhibiting critical protein kinases, inducing programmed cell death (apoptosis), and arresting the cell cycle. The 5-carbonitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, plays a crucial role in enhancing the binding affinity and selectivity of these compounds to their molecular targets.

Kinase Inhibition

A primary mechanism of action for this class of compounds is the inhibition of various protein kinases that are often dysregulated in cancer. The planar isatin ring system allows for effective stacking interactions with aromatic residues in the ATP-binding pocket of kinases, while the 5-carbonitrile group can form specific hydrogen bonds, enhancing inhibitory activity. Key kinase families targeted by isatin derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Isatin derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.

-

PI3K/mTOR Pathway: Several derivatives have shown potent inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), central regulators of cell growth, metabolism, and survival.

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, particularly CDK2, which is crucial for cell cycle progression, has been observed with some isatin derivatives, leading to cell cycle arrest.

Induction of Apoptosis

A significant body of evidence demonstrates that this compound derivatives are potent inducers of apoptosis in cancer cells. This programmed cell death is a key component of their cytotoxic effects. The apoptotic process is often initiated through the mitochondrial pathway, characterized by the dissipation of the mitochondrial membrane potential and subsequent activation of caspase cascades. For instance, some derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Several studies have reported that isatin derivatives can induce G2/M phase arrest, preventing cells from entering mitosis and ultimately leading to cell death. This effect is often linked to the inhibition of key cell cycle regulators like CDKs.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various derivatives of this compound has been evaluated against a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their cytotoxic and enzyme-inhibitory activities.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-hydrazine hybrid | Breast (MCF-7, MDA-MB-231), Lung, Leukemia | 4 - 13 | [1] |

| Imine derivative | Liver (HepG2), Colon (HCT-116, CACO), Breast (MCF-7) | <10 - 100 | [1] |

| 5-Vinylsulfonyl indolinone | Lung (A549), Gastric (SQC-7901), Esophageal (ECA-109), Colon (HCT-116) | < 10 | [2] |

| N-phenylacetamide derivative | Breast (MCF-7) | 1.09 - 3.91 | [2] |

| 5-(2-carboxyethenyl)-isatin derivative (2h) | Jurkat (T-cell leukemia) | 0.03 | [3] |

| Pyrimidine-5-carbonitrile derivative (12b) | Leukemia (SR) | 0.10 | |

| Pyrimidine-5-carbonitrile derivative (12d) | Leukemia (SR) | 0.09 |

| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivative (12b) | PI3Kα | 0.17 | |

| Pyrimidine-5-carbonitrile derivative (12b) | mTOR | 0.83 | |

| Isatin-quinazoline hydrazone | Shp2 | 0.8 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Figure 1: Simplified signaling pathway of this compound derivatives in cancer cells.

Figure 2: General workflow for Western blot analysis of signaling pathway modulation.

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of this compound derivatives.

Synthesis of this compound (Sandmeyer Synthesis)

The Sandmeyer synthesis is a classical and widely used method for the preparation of isatin and its derivatives.[4][5][6][7]

-

Preparation of Isonitrosoacetanilide:

-

Dissolve chloral hydrate in water.

-

Add crystallized sodium sulfate to the solution.

-

Add a solution of 4-aminobenzonitrile in water and concentrated hydrochloric acid.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to vigorous boiling for approximately 1-2 minutes.

-

Cool the mixture to allow the isonitrosoacetanilide to crystallize.

-

Filter the product under suction, air dry, and recrystallize from a suitable solvent.

-

-

Cyclization to Isatin-5-carbonitrile:

-

Add the prepared isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature.

-

Stir the mixture until the cyclization is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry to obtain this compound.

-

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is used to determine the effect of isatin derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade.[8][9][10][11][12]

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for a specified time.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, and 4E-BP1.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

-

Cell Culture and Treatment: Seed cancer cells in culture plates and treat them with the isatin derivative to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[16][17][18][19][20]

-

Cell Culture and Treatment: Plate cells in a multiwell plate and treat with the isatin derivative to induce apoptosis.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a proluminescent substrate for caspase-3 and -7.

-

Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Conclusion

This compound and its derivatives represent a promising class of anticancer agents with a multifaceted mechanism of action. Their ability to inhibit key oncogenic kinases, induce apoptosis, and arrest the cell cycle underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation and optimization of these compounds for clinical development. Future research should focus on elucidating the precise molecular interactions with their targets, expanding the structure-activity relationship studies to enhance potency and selectivity, and evaluating their efficacy in in vivo cancer models.

References

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. ijcmas.com [ijcmas.com]

- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 8. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 9. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. Caspase-Glo® 3/7 Assay Protocol [be.promega.com]

- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

Preliminary Biological Activity Screening of Isatin-5-Carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of isatin-5-carbonitrile. Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4][5][6][7] The synthetic versatility of the isatin scaffold allows for the generation of a large number of structurally diverse derivatives, making it a privileged structure in drug discovery.[3][6][8] This guide focuses on the 5-carbonitrile substituted isatin, summarizing key biological activities, providing detailed experimental protocols, and presenting quantitative data to facilitate further research and development.

Synthesis of Isatin-5-Carbonitrile

The Sandmeyer synthesis is a widely employed and effective method for the preparation of isatin and its derivatives.[5][9][10] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the corresponding isatin.

Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of 4-Cyano-isonitrosoacetanilide

-

In a suitable reaction vessel, dissolve 4-aminobenzonitrile in a mixture of water and concentrated hydrochloric acid.

-

To this solution, add crystallized sodium sulfate followed by a solution of chloral hydrate in water.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture under reflux for a specified period.

-

Cool the mixture, and the precipitated 4-cyano-isonitrosoacetanilide is collected by filtration, washed with water, and dried.

Step 2: Cyclization to Isatin-5-carbonitrile

-

Carefully add the dried 4-cyano-isonitrosoacetanilide in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C with stirring.

-

After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to complete the cyclization.

-

Pour the reaction mixture onto crushed ice, and the precipitated isatin-5-carbonitrile is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving in an alkaline solution and re-precipitating with acid.

Caption: Synthetic pathway for Isatin-5-carbonitrile.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases, modulation of caspases, and disruption of tubulin polymerization.[1][2][11][12] The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

Data Presentation

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-based hybrids | HepG2 (Liver) | 5.33 | [7] |

| Isatin-based hybrids | HCT-116 (Colon) | - | [7] |

| Isatin-based hybrids | MCF-7 (Breast) | - | [7] |

| 5-Nitro-isatin derivative | HepG2 (Liver) | 0.47 | [13] |

| Isatin sulfonamides | HepG2 (Liver) | - | [14] |

| Isatin sulfonamides | Huh7 (Liver) | - | [14] |

| Isatin-coumarin hybrids | Various | ~1-5 | [12] |

| Brominated isatin derivatives | - | - | [12] |

Note: Specific IC50 values for isatin-5-carbonitrile were not found in the reviewed literature. The data presented is for structurally related isatin derivatives to indicate potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture the desired human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of isatin-5-carbonitrile in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for assessing anticancer activity.

Antimicrobial Activity

Isatin derivatives have been reported to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[15][16][17][18]

Data Presentation

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isatin-benzofuran hybrids | Staphylococcus epidermidis | < 1 | [7] |

| Isatin-benzofuran hybrids | Staphylococcus aureus | < 1 | [7] |

| Isatin-benzofuran hybrids | Escherichia coli | < 1 | [7] |

| Isatin-1,2,4-triazole hybrids | Staphylococcus aureus | 8 | [7] |

| Isatin-1,2,4-triazole hybrids | Bacillus subtilis | 16 | [7] |

| Isatin derivatives | Campylobacter jejuni | <1.0 - 16.0 | [18] |

| Isatin derivatives | Campylobacter coli | <1.0 - 16.0 | [18] |

Note: Specific MIC values for isatin-5-carbonitrile were not found. The data is for related isatin derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of isatin-5-carbonitrile in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Antiviral Activity

Derivatives of isatin have shown promising antiviral activities against a range of viruses, including Hepatitis C Virus (HCV), SARS-CoV, and Human Immunodeficiency Virus (HIV).[19][20]

Data Presentation

| Compound Class | Virus | Activity Metric | Value | Reference |

| Isatin derivatives | HCV | EC50 (µg/mL) | 17 - 19 | [19] |

| 5-Fluoro-isatin derivative | HCV | - | Inhibited RNA synthesis at 6 µg/mL | [19] |

| Isatin derivatives | SARS-CoV | % Protection | 2 - 45 | [19] |

| N-Mannich bases of isatin | HIV-1 | EC50 (µg/mL) | 11.3 - 13.9 | [15] |

Note: Specific antiviral data for isatin-5-carbonitrile is not available. The presented data is for other isatin derivatives.

Experimental Protocol: General Antiviral Assay

-

Cell Culture: Maintain a suitable host cell line for the target virus in an appropriate culture medium.

-

Cytotoxicity Assay: First, determine the non-toxic concentration range of isatin-5-carbonitrile on the host cells using a standard cytotoxicity assay (e.g., MTT assay).

-

Antiviral Assay:

-

Seed the host cells in 96-well plates.

-

Pre-treat the cells with non-toxic concentrations of isatin-5-carbonitrile for a specific duration.

-

Infect the cells with the target virus at a known multiplicity of infection (MOI).

-

After an adsorption period, remove the virus inoculum and add fresh medium containing the test compound.

-

Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

-

-

Quantification of Antiviral Activity: The antiviral activity can be quantified by various methods, such as:

-

CPE Reduction Assay: Visually scoring the reduction in virus-induced CPE.

-

Plaque Reduction Assay: Counting the reduction in the number of viral plaques.

-

Viral Yield Reduction Assay: Measuring the amount of infectious virus produced.

-

Reporter Gene Assay: Using engineered viruses that express a reporter gene (e.g., luciferase) to quantify viral replication.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Enzyme Inhibition

Isatin and its derivatives are known to inhibit various enzymes, including monoamine oxidase (MAO), caspases, and histone deacetylases (HDACs), which are implicated in a range of diseases.[10][21][22][23]

Data Presentation

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Isatin | MAO-A | 12.3 | [23] |

| Isatin | MAO-B | 4.86 | [23] |

| 4-Chloroisatin | MAO-A | 0.812 | [23] |

| 5-Bromoisatin | MAO-B | 0.125 | [23] |

| Isatin-sulphonamide derivatives | Caspase-3 | 2.33 - 116.91 | [10][22] |

| Isatin-sulphonamide derivatives | Caspase-7 | 2.33 - 116.91 | [10][22] |

Note: Data for isatin-5-carbonitrile is not available. The table shows data for isatin and its halogenated derivatives.

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents: Prepare a buffer solution, the purified target enzyme, the enzyme's specific substrate, and a solution of isatin-5-carbonitrile.

-

Assay Procedure:

-

In a microplate, add the buffer, the enzyme, and varying concentrations of isatin-5-carbonitrile.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Caption: Mechanism of enzyme inhibition.

Signaling Pathways

While specific signaling pathway modulation by isatin-5-carbonitrile has not been extensively studied, the broader class of isatin derivatives is known to interfere with several key cellular signaling pathways implicated in cancer and other diseases. These include pathways regulated by protein kinases, caspases, and transcription factors. For instance, some isatin derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth.[12] Others can induce apoptosis by activating caspase cascades.[12] Further research is required to elucidate the precise molecular targets and signaling pathways affected by isatin-5-carbonitrile.

Conclusion

Isatin-5-carbonitrile, as a derivative of the versatile isatin scaffold, holds significant promise for the development of new therapeutic agents. This guide provides a foundational framework for its preliminary biological screening, encompassing synthetic methodology and protocols for evaluating its potential anticancer, antimicrobial, antiviral, and enzyme inhibitory activities. The presented data, primarily from related isatin derivatives, suggests that isatin-5-carbonitrile is a worthy candidate for further investigation. Future studies should focus on generating specific biological data for this compound and elucidating its mechanisms of action and effects on cellular signaling pathways.

References

- 1. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcmas.com [ijcmas.com]

- 5. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]

- 9. Synthesis, modification and docking studies of 5-sulfonyl isatin derivatives as SARS-CoV 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. scholar.its.ac.id [scholar.its.ac.id]

- 13. mdpi.com [mdpi.com]

- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. asianpubs.org [asianpubs.org]

- 23. SINAT5 promotes ubiquitin-related degradation of NAC1 to attenuate auxin signals [ideas.repec.org]

Spectroscopic Scrutiny of 2,3-Dioxoindoline-5-carbonitrile: A Technical Guide to NMR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,3-Dioxoindoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The isatin scaffold is a privileged structure known to interact with a variety of biological targets, and the introduction of a nitrile group at the 5-position can enhance binding affinity and specificity, making it a valuable moiety in drug design.[1] This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides comprehensive experimental protocols for acquiring this data, and illustrates a representative biological signaling pathway where isatin derivatives have shown activity.

Molecular and Spectroscopic Overview

This compound, also known as 5-cyanoisatin, possesses the molecular formula C₉H₄N₂O₂ and a monoisotopic mass of 172.0273 u.[1] Spectroscopic techniques such as NMR and MS are crucial for the structural elucidation and characterization of this molecule.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis. The expected mass-to-charge ratios (m/z) for common adducts are presented in Table 1.

| Parameter | Value |

| Molecular Formula | C₉H₄N₂O₂ |

| Nominal Mass | 172 u |

| Monoisotopic Mass | 172.0273 u |

| [M+H]⁺ (calculated) | 173.0345 u |

| [M+Na]⁺ (calculated) | 195.0165 u |

| Table 1: High-Resolution Mass Spectrometry Data for this compound. [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in the aromatic and downfield regions. A characteristic singlet for the N-H proton of the indole ring is expected at a significantly downfield chemical shift, around δ 11.30 ppm when measured in DMSO-d₆, due to the deshielding effects of the adjacent carbonyl groups.[1] The aromatic protons on the benzene ring are expected to appear as a set of multiplets, influenced by the electron-withdrawing nature of the carbonyl and nitrile groups.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to be distinguished by two signals in the downfield region, corresponding to the two carbonyl carbons (C2 and C3), typically resonating between 155 and 185 ppm.[1] The carbon of the nitrile group (C≡N) is predicted to appear around 118-120 ppm.[1] The remaining aromatic carbons will produce signals in the aromatic region of the spectrum.

The expected, though not experimentally confirmed, NMR data is summarized in Table 2.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Atom |

| ~11.30 | s | ~184 | C3 |

| Aromatic Region | m | ~158 | C2 |

| Aromatic Region | Aromatic CH | ||

| Aromatic Region | Aromatic C | ||

| ~118-120 | CN | ||

| Table 2: Expected ¹H and ¹³C NMR Data for this compound. |

Experimental Protocols

The following sections provide detailed methodologies for conducting NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like isatin derivatives.

-

Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

2.2.1. Sample Preparation

-

Solvent System: Dissolve the sample in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. High concentrations can lead to signal suppression and contamination of the instrument.

-

Filtration: Ensure the sample solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter before introduction into the mass spectrometer.

2.2.2. Data Acquisition

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Ionization Mode: ESI is the preferred method for this type of molecule. Both positive and negative ion modes should be tested to determine which provides better signal intensity. For this compound, positive ion mode is expected to readily form [M+H]⁺ and [M+Na]⁺ ions.

-

Analysis Type:

-

Full Scan: Acquire a full scan spectrum to identify the molecular ion and other adducts.

-

Tandem MS (MS/MS): To gain structural information, perform fragmentation of the molecular ion. This involves isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern can help to confirm the structure of the molecule.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Isatin and its derivatives are known to interact with various protein kinases, which are key regulators of cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway where an isatin derivative might act as an inhibitor.

Caption: Hypothetical inhibition of the ERK signaling pathway by an isatin derivative.

References

Initial Cytotoxicity Studies of 2,3-Dioxoindoline-5-carbonitrile Derivatives on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity studies conducted on various derivatives of the core compound 2,3-Dioxoindoline-5-carbonitrile, also known as 5-cyanoisatin. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] The incorporation of a carbonitrile group at the 5-position of the isatin scaffold is a strategic modification aimed at enhancing the therapeutic potential of these compounds.[1] This document summarizes the available quantitative data on the cytotoxic effects of these derivatives against various cancer cell lines, details the experimental protocols employed in these studies, and visualizes key experimental workflows and associated signaling pathways. While extensive data on the parent this compound is limited, it serves as a crucial precursor for the synthesis of these bioactive derivatives.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of the tested compounds.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Isatin-based Hybrids | Compound 111 | HepG2 (Liver Cancer) | 37.81 | [2] |

| Compound 133 | A549 (Lung Cancer) | 5.32 | [2] | |

| PC3 (Prostate Cancer) | 35.1 | [2] | ||

| MCF-7 (Breast Cancer) | 4.86 | [2] | ||

| Compound 74 | A375 (Melanoma) | 25.91 | [2] | |

| MDA-MB-231 (Breast Cancer) | 18.42 | [2] | ||

| PC3 (Prostate Cancer) | 15.32 | [2] | ||

| LNCaP (Prostate Cancer) | 29.23 | [2] | ||

| Compound 32 | MCF-7 (Breast Cancer) | 0.39 | [2] | |

| Isatin-Hydrazones | Compound 4j | MCF-7 (Breast Cancer) | 1.51 | [4] |

| Compound 4k | MCF-7 (Breast Cancer) | 3.56 | [4] | |

| Compound 4e | MCF-7 (Breast Cancer) | 5.46 | [4] | |

| A2780 (Ovarian Cancer) | 18.96 | [4] | ||

| N-alkyl-isatin-3-imino Aromatic Amines | Compound 5c | MCF-7 (Breast Cancer) | 50 | [3] |

| Compound 4d | MCF-7 (Breast Cancer) | 51 | [3] | |

| 5-phenylisatin Derivatives | Compound 2m | K562 (Leukemia) | 0.03 | [5] |

| Compound 1i | HepG2 (Liver Cancer) | 0.96 | [5] | |

| Quinoxalines and Indolin-2-ones | Compound 4d | HeLa (Cervical Cancer) | Significant Activity | [6] |

| Compound 5f | HeLa, SK-BR-3, MCF-7 | Substantial Activity | [6] |

Experimental Protocols

The following section details a generalized methodology for determining the in vitro cytotoxicity of this compound derivatives, based on commonly employed assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][5]

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to ensure logarithmic growth.

Cytotoxicity Assay (MTT Protocol)

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[7]

-

Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these serially diluted compounds and incubated for a specified period (e.g., 48 or 72 hours).[3][4]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway often targeted by isatin derivatives.

References

- 1. This compound | 61394-92-1 | Benchchem [benchchem.com]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of the cytotoxic activities of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. riull.ull.es [riull.ull.es]

The Isatin Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile, privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including a fused aromatic ring, a lactam moiety, and a reactive ketone group at the C-3 position, provide a rich template for chemical modification and the development of novel therapeutic agents.[3] Isatin and its derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[4][5][6][7] This wide range of activities stems from the ability of isatin-based compounds to interact with a multitude of biological targets, such as protein kinases, caspases, and tubulin.[1][8] The synthetic tractability of the isatin core allows for the generation of large, structurally diverse libraries of compounds, facilitating the optimization of potency and selectivity for specific biological targets.[9][10] Notably, the clinical success of isatin-based drugs such as Sunitinib (a multi-kinase inhibitor for cancer therapy) and Nintedanib (a tyrosine kinase inhibitor for idiopathic pulmonary fibrosis and certain cancers) underscores the therapeutic potential of this remarkable scaffold.[11][12]

This technical guide provides a comprehensive overview of the isatin scaffold in drug discovery, focusing on its synthesis, biological activities, and mechanisms of action. It includes detailed experimental protocols for key synthetic and biological assays, quantitative data on the activity of various isatin derivatives, and visualizations of key signaling pathways modulated by these compounds.

Data Presentation: Biological Activities of Isatin Derivatives

The following tables summarize the quantitative biological data for a selection of isatin derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Isatin Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Isatin-indole conjugate 36 | HCT-116 | Cytotoxicity | 2.6 | [13] |

| A-549 | Cytotoxicity | 7.3 | [13] | |

| MDA-MB-231 | Cytotoxicity | 4.7 | [13] | |

| Isatin-hydrazone hybrid 133 | A549 | Cytotoxicity | 5.32 | [13] |

| MCF-7 | Cytotoxicity | 4.86 | [13] | |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Hematopoietic cancer cell lines | Metabolic activity | 0.49 | [14] |

| Isatin-linked chalcone | HepG-2 | Cytotoxicity | 2.88 - 62.88 | [15] |

| MCF-7 | Cytotoxicity | 2.88 - 62.88 | [15] | |

| HCT-116 | Cytotoxicity | 2.88 - 62.88 | [15] | |

| Bis-isatin analogue 10a | Hela, HCT-116, A549, MCF-7/DOX | SRB assay | 8.32 - 49.73 | [15] |

| Moxifloxacin-isatin hybrid | HepG2, MCF-7, DU-145 | Cytotoxicity | 32 - 77 | [16] |

| Isatin-triazole hydrazone | MGC-803 | Growth inhibition | 9.78 | [15] |

Table 2: Antimicrobial Activity of Isatin Derivatives

| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Isatin-decorated thiazole 7b | Escherichia coli | Broth microdilution | < 0.5 | [17] |

| Isatin-decorated thiazole 7d | Escherichia coli | Broth microdilution | < 0.5 | [17] |

| Isatin-decorated thiazole 14b | Escherichia coli | Broth microdilution | < 0.5 | [17] |

| Isatin-decorated thiazole 7f | MRSA | Broth microdilution | 1 | [17] |

| Isatin-decorated thiazole 7h | Candida albicans | Broth microdilution | 1 | [17] |

| Isatin-decorated thiazole 11f | Candida albicans | Broth microdilution | 1 | [17] |

| Isatin-quinoline conjugate 11a | MRSA | Broth microdilution | 0.006 | [18] |

Table 3: Antiviral Activity of Isatin Derivatives

| Compound/Derivative | Virus | Cell Line | Assay Type | EC50 | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | Viral replication inhibition | 11.3 µg/mL | [19] | |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | Viral replication inhibition | 13.9 µg/mL | [19] | |

| Isatin β-thiosemicarbazone 10c | HIV | CEM | Viral replication inhibition | 2.62 - 3.40 µM | [19] |

| Isatin β-thiosemicarbazone 10f | HIV | CEM | Viral replication inhibition | 2.62 - 3.40 µM | [19] |

| Isatin β-thiosemicarbazone 10i | HIV | CEM | Viral replication inhibition | 2.62 - 3.40 µM | [19] |

| Aminopyrimidinimino isatin 9l | HIV-1 | MT-4 | Viral replication inhibition | 12.1 - 62.1 µg/mL | [19] |

| N-substituted isatin 4o | SARS CoV 3CLpro | FRET assay | IC50 = 0.95 µM | [20] | |

| N-substituted isatin 4k | SARS CoV 3CLpro | FRET assay | IC50 = 1.05 µM | [20] |

Table 4: Enzyme Inhibition and Other Activities of Isatin Derivatives

| Compound/Derivative | Target/Activity | Assay Type | IC50/Data | Reference |

| Isatin-indole conjugate 36 | CDK2 | Kinase inhibition | 0.85 µM | [13] |

| Isatin-triazole-coumarin hybrid | Tubulin polymerization | Polymerization inhibition | ~1-5 µM | [8] |

| Isatin-phenyl-1,2,3-triazole | VEGFR-2 | Kinase inhibition | % inhibition = 77.6 | [8] |

| Isatin-quinoxaline hybrid 23j | VEGFR-2 | Kinase inhibition | 3.7 nM | [21] |

| Isatin-thiazole hybrid 7d | VEGFR-2 | Kinase inhibition | 0.503 µM | [3] |

| Isatin-sulphonamide 20d | Caspase-3 | Enzyme inhibition | 2.33 µM | [22] |

| N1-alkylated isatin 10 | Nitric oxide release reduction | Griess test | Significant at 25 µM | [4] |

| Chlorinated isatin 20 | Nitric oxide release reduction | Griess test | Significant at 25 µM | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of isatin derivatives and the evaluation of their biological activities are provided below.

Synthetic Protocols

This is a classical and widely used method for the synthesis of the isatin core.[18][23]

-

Step 1: Formation of Isonitrosoacetanilide: Aniline (1 equivalent) is reacted with chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in an aqueous solution of sodium sulfate. The mixture is heated to generate isonitrosoacetanilide.[14]

-

Step 2: Cyclization: The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid and heated to induce cyclization, yielding isatin.[24] The product is typically precipitated by pouring the reaction mixture onto ice.

The Stolle synthesis is particularly useful for preparing N-substituted isatins.[25][26]

-

Step 1: Acylation of Aniline: An N-substituted aniline is reacted with oxalyl chloride to form a chlorooxalylanilide intermediate.

-

Step 2: Intramolecular Friedel-Crafts Cyclization: The chlorooxalylanilide intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), to yield the corresponding N-substituted isatin.

This method is used to introduce various alkyl or aryl groups at the N-1 position of the isatin ring.[12][27]

-

Procedure: Isatin (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃, 1.3 equivalents), is added, and the mixture is stirred to form the isatin anion. The appropriate alkyl halide (e.g., methyl iodide, ethyl iodide; 1.1-4.0 equivalents) is then added to the reaction mixture. The reaction can be carried out under conventional heating (e.g., 70°C for 1.5-2 hours) or microwave irradiation (e.g., 300 W for 15 minutes).[12] The product is isolated by precipitation in ice water.

Schiff bases are readily formed by the condensation of the C-3 carbonyl group of isatin with primary amines.[28][29][30]

-

Procedure: Equimolar quantities of an isatin derivative and a primary amine (e.g., a substituted aniline) are dissolved in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for a period ranging from one to eight hours.[28][29] Upon cooling, the Schiff base product often precipitates and can be collected by filtration and purified by recrystallization.

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][31]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][32] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isatin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.[2][10][17][22][33]

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Procedure (using a commercial kit):

-

Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and glycerol) on ice.

-

Add the isatin derivative at the desired concentration to the tubulin solution in a pre-warmed 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer.

-

Compare the polymerization curves of treated samples to those of positive (e.g., paclitaxel) and negative (e.g., DMSO) controls to determine the effect of the compound on tubulin polymerization.

-

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[19][34][35][36]

-

Principle: Activated caspase-3 cleaves a specific peptide substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). The amount of released pNA or AMC is proportional to the caspase-3 activity.

-

Procedure (Colorimetric):

-

Lyse treated and untreated cells to release cellular proteins.

-

Incubate the cell lysates with the caspase-3 substrate Ac-DEVD-pNA in an assay buffer.

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader.

-

Quantify the caspase-3 activity by comparing the absorbance of treated samples to that of untreated controls.

-

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[37][38][39]

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 kinase. The remaining ATP can be quantified using a luciferase-based system (e.g., Kinase-Glo™), where the light output is inversely proportional to the kinase activity.

-

Procedure (using a commercial kit):

-

In a 96-well plate, combine the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and ATP in a kinase assay buffer.

-

Add the isatin derivative at various concentrations.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes) to allow for the kinase reaction to proceed.

-

Add a detection reagent (e.g., Kinase-Glo™ MAX) that stops the kinase reaction and measures the remaining ATP via a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value of the compound.

-

Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their biological effects by modulating various intracellular signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by isatin-based compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

Caption: PI3K/Akt signaling pathway and inhibition by isatin derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

Caption: MAPK/ERK signaling pathway and its modulation.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell growth, survival, and differentiation, and its constitutive activation is observed in many cancers.

Caption: STAT3 signaling cascade and points of inhibition.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel isatin-based drug candidates.

Caption: A generalized workflow for isatin-based drug discovery.

Conclusion

The isatin scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its synthetic accessibility and the broad range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The successful clinical translation of isatin-based drugs validates the potential of this scaffold. Future research will likely focus on the development of isatin hybrids, which combine the isatin core with other pharmacophores to achieve multi-target activity and overcome drug resistance. Furthermore, a deeper understanding of the specific molecular interactions between isatin derivatives and their biological targets will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and scientists dedicated to exploring the full potential of the isatin scaffold in addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 14. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 28. researchgate.net [researchgate.net]

- 29. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 30. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 33. researchgate.net [researchgate.net]

- 34. creative-diagnostics.com [creative-diagnostics.com]

- 35. researchgate.net [researchgate.net]

- 36. hilarispublisher.com [hilarispublisher.com]

- 37. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Reactivity of the 5-Carbonitrile Group on the Indole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-cyanoindole scaffold is a pivotal structural motif in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and versatile reactivity make it an essential building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) targeting neurological disorders.[2][3] This guide provides an in-depth analysis of the fundamental reactivity of the 5-carbonitrile group on the indole ring, offering a comprehensive resource on its synthesis, electronic characteristics, and key chemical transformations.

Synthesis of 5-Cyanoindole

The most prevalent laboratory and industrial synthesis of 5-cyanoindole involves the cyanation of 5-bromoindole. This reaction, typically a Rosenmund-von Braun reaction, utilizes a copper(I) cyanide reagent to displace the bromide.

Table 1: Synthesis of 5-Cyanoindole from 5-Bromoindole

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| 5-Bromoindole | Cuprous Cyanide (CuCN) | N-Methylpyrrolidone (NMP) | 85°C | Overnight | 98.6% | >98% | [4][5] |

| 5-Bromoindole | Cuprous Cyanide (CuCN) | Dimethylformamide (DMF) | 80-85°C | 18-25 h | High | N/A | [5] |

| 5-Bromo-1-p-toluenesulfonyl-indole | Potassium Ferrocyanide, Palladium Acetate | Dimethylformamide (DMF) | 150°C | 12 h | 68% | 99% | [4] |

-

Setup: To a round-bottomed flask equipped with a Soxhlet extractor, add 5-bromoindole (0.1 mol, 19.6g).

-

Reagents: Add N-methylpyrrolidone (200 mL) as the solvent, followed by cuprous cyanide (9.5g).

-

Reaction: Heat the mixture to 85°C and allow it to reflux overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ammoniacal liquor and stir.

-

Extraction: Extract the product with n-hexane (2 x 30 mL).

-

Crystallization: Combine the organic layers and concentrate the solvent partially under reduced pressure.

-

Isolation: Place the concentrated solution in a refrigerator for 2 hours to induce crystallization. Filter the resulting solid to obtain 5-cyanoindole.

Caption: Synthesis workflow for 5-cyanoindole.

Electronic Properties and Influence on Reactivity

The 5-cyanoindole molecule consists of a fused benzene and pyrrole ring system with a cyano (-C≡N) group at the fifth position.[1] This cyano group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the entire indole scaffold.

-

Indole Ring Deactivation: The electron-withdrawing nature of the nitrile reduces the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indole.[6]

-

Enhanced Nitrile Electrophilicity: The carbon atom of the nitrile group is electron-deficient (electrophilic), making it a prime target for nucleophilic attack.[7]

-

Excited State Properties: The electronic structure of 5-cyanoindole has been studied using spectroscopy, revealing that its lowest excited singlet state is of La character, a contrast to most other indole derivatives.[8][9][10] This property is relevant for applications in materials science, such as in fluorescent probes and organic light-emitting diodes (OLEDs).[3]

Caption: Electronic influence of the 5-cyano group.

Core Reactivity

The reactivity of 5-cyanoindole can be categorized into two main areas: reactions involving the indole ring and reactions of the carbonitrile group itself.

While deactivated, the indole ring of 5-cyanoindole can still undergo electrophilic substitution reactions, although typically requiring harsher conditions than indole.[11] Due to the directing effects of the pyrrole nitrogen, substitution is expected to occur preferentially at the C3 position.

The nitrile group is a versatile functional group that undergoes a variety of transformations.

A. Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of nitriles, where a nucleophile attacks the electrophilic carbon atom of the -C≡N triple bond.[7][12] This initial addition breaks one of the pi bonds, forming an intermediate imine anion, which can then be protonated or react further.

Table 2: Examples of Nucleophilic Addition to Nitriles

| Nucleophile | Reagent Type | Intermediate Product | Final Product (after hydrolysis) |

| Hydride Ion (H⁻) | LiAlH₄, NaBH₄ | Imine | Primary Amine |

| Grignard Reagent (R-MgX) | Organometallic | Imine | Ketone |

| Cyanide Ion (CN⁻) | Cyanohydrin Reaction | Cyanohydrin | α-Hydroxy Carboxylic Acid |

| Alcohols (ROH) | Pinner Reaction | Imidate | Ester |

-

Experimental Protocol: General Reduction to 5-(Aminomethyl)indole

-

Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: Slowly add a solution of 5-cyanoindole in anhydrous THF to the LiAlH₄ suspension at 0°C.

-

Reflux: After the addition is complete, warm the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction to 0°C and carefully quench by sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filtration: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(aminomethyl)indole, which can be further purified by chromatography or crystallization.

-

Caption: General mechanism of nucleophilic addition.

B. Hydrolysis

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. This provides a synthetic route to 5-carboxyindole or 5-carboxamidoindole, which are also valuable intermediates.

C. Cycloaddition Reactions

The carbon-nitrogen triple bond of the 5-cyano group can participate in cycloaddition reactions.[3][13] For example, [3+2] cycloadditions with azides can yield tetrazole derivatives, which are important pharmacophores in drug design. This type of reaction significantly expands the structural diversity achievable from the 5-cyanoindole starting material.[14]

Applications in Drug Development and Research

5-Cyanoindole is a key intermediate in the synthesis of numerous pharmaceutical compounds.[2][3] Its utility stems from the ability to transform the cyano group into other functionalities like amines or carboxylic acids, which are common in bioactive molecules.

-

Vilazodone: 5-Cyanoindole is a crucial building block for the synthesis of Vilazodone, a medication used to treat major depressive disorder.[2]

-

Enzyme Inhibitors: The 5-cyanoindole scaffold has been identified as a component of various enzyme inhibitors.[15][16]

-

Biochemical Probes: The nitrile group has a distinct infrared (IR) stretching frequency, making 5-cyanotryptophan (an amino acid derivative of 5-cyanoindole) a useful IR probe for studying protein structure and dynamics.[17]

Conclusion

The 5-carbonitrile group imparts a rich and versatile reactivity to the indole ring. Its strong electron-withdrawing nature deactivates the aromatic core to electrophilic attack while simultaneously activating the nitrile carbon for a wide range of nucleophilic additions. Transformations such as reduction, hydrolysis, and cycloaddition further enhance its synthetic utility. This multifaceted reactivity, coupled with its role as a precursor to key pharmaceutical agents, solidifies 5-cyanoindole's position as a high-value scaffold for professionals in chemical research and drug development.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 8. The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 12. Ch17: Nucleophilic Addition [chem.ucalgary.ca]

- 13. Cycloaddition - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. scbt.com [scbt.com]

- 16. 5-Cyano indole, 99% 15861-24-2 India [ottokemi.com]

- 17. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Investigation of 2,3-Dioxoindoline-5-carbonitrile Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Introduction